1,3-dimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-sulfonamide
Description
1,3-Dimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a benzo[d]thiazole core substituted with a methylsulfonyl group at position 5. This moiety is linked via a sulfonamide bridge to a 1,3-dimethylpyrazole ring.
Properties
IUPAC Name |
1,3-dimethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S3/c1-8-12(7-17(2)15-8)24(20,21)16-13-14-10-5-4-9(23(3,18)19)6-11(10)22-13/h4-7H,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCJSMCLEUEPRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Dimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on recent studies and findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions including the formation of benzothiazole derivatives followed by pyrazole sulfonamide formation. Recent synthetic methodologies have focused on optimizing yields and enhancing biological activity through structural modifications.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the benzothiazole moiety exhibit significant antimicrobial properties. For instance, a series of benzothiazole derivatives were synthesized and tested against various bacterial strains, showcasing moderate to good activity against Mycobacterium tuberculosis and other pathogens. The Minimum Inhibitory Concentration (MIC) values ranged from 100 to 250 μg/mL for several derivatives, indicating promising potential as antimicrobial agents .
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 9a | 250 | 98 |
| 12a | 100 | 99 |
Anticancer Activity
The anticancer potential of pyrazole-based compounds has been extensively studied. Specifically, derivatives similar to this compound have shown efficacy against various cancer cell lines including lung, breast, and colorectal cancers. The structure-activity relationship (SAR) studies indicate that modifications in the pyrazole ring can enhance antiproliferative activity significantly .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Targets : Compounds in this class often inhibit specific enzymes involved in cancer cell proliferation and bacterial metabolism.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Properties : The presence of the thiazole ring may contribute to antioxidant activity, which is beneficial in reducing oxidative stress in cells.
Case Studies
- Antitumor Evaluation : A study evaluated a series of pyrazole sulfonamides for their ability to inhibit Trypanosoma brucei N-myristoyltransferase (TbNMT), a target for human African trypanosomiasis. Modifications that improved blood-brain barrier permeability were noted as significant advancements in treatment options .
- In Vitro Studies : In vitro assays demonstrated that compounds with similar structures inhibited the growth of various cancer cell lines with IC50 values indicating effective concentrations required for half-maximal inhibition .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The target compound shares key structural motifs with several benzothiazole- and pyrazole-based sulfonamides. Below is a comparative analysis of its features against analogous molecules:
Key Observations
Substituent Effects on Activity :
- The target compound’s 6-methylsulfonyl group distinguishes it from analogs like 9c (), which features a 4-chlorophenyl carbamoyl group. The methylsulfonyl substituent may enhance solubility and target binding via polar interactions compared to halogenated aryl groups .
- Thiadiazole-linked pyrazole sulfonamides () exhibit anti-inflammatory activity, suggesting that the pyrazole-sulfonamide scaffold itself is pharmacologically relevant. However, replacing thiadiazole with benzothiazole (as in the target) could alter selectivity .
Synthetic Yields and Purity :
- While the target’s synthetic details are unavailable, related benzothiazole derivatives (e.g., 9c–9g in ) show high yields (75–94%) and purity (Rf = 0–0.03), indicating robust synthetic routes for such compounds .
Solubility and Physicochemical Properties: The methylsulfonyl group in the target compound likely improves aqueous solubility compared to non-polar substituents (e.g., chlorophenyl groups in 9c).
Biological Target Specificity :
- Compounds like 9c target Hsp90’s C-terminal domain, while thiadiazole-pyrazole hybrids () show anti-inflammatory effects. The target’s activity remains speculative but could align with these pathways given structural overlap .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Step | Conditions | Key Reagents/Solvents | Yield Range | Reference |
|---|---|---|---|---|
| Sulfonylation | DMF, K₂CO₃, RT | RCH₂Cl, pyrazole-thiol | 60-75% | |
| Thiazole Modification | Dichloromethane, reflux, inert gas | Methylsulfonyl chloride | 50-65% | |
| Purification | Silica gel column (hexane/EtOAc) | Ethyl acetate/hexane | >90% purity |
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
Structural confirmation and purity assessment require a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and confirm the absence of unreacted intermediates .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .
- HPLC : Reverse-phase HPLC with UV detection to assess purity (>95%) and quantify residual solvents .
Q. Table 2: Key Analytical Parameters
| Technique | Purpose | Critical Parameters | Reference |
|---|---|---|---|
| ¹H NMR | Confirm methylsulfonyl and pyrazole | δ 2.5-3.5 (SO₂CH₃) | |
| HRMS | Molecular ion validation | m/z calculated vs. observed | |
| HPLC (C18 column) | Purity assessment | Retention time ~12-15 min |
Advanced: How can researchers resolve contradictions in reaction yields reported under different synthetic conditions?
Answer:
Yield discrepancies often arise from variations in:
- Reaction Kinetics : Higher temperatures (e.g., reflux in DCM) may accelerate side reactions, reducing yield despite faster kinetics .
- Catalyst Selection : Base strength (e.g., K₂CO₃ vs. NaH) impacts sulfonylation efficiency; weaker bases may favor selectivity over speed .
- Intermediate Stability : Air- or moisture-sensitive intermediates (e.g., thiazole radicals) require inert atmospheres to prevent degradation .
Q. Methodological Approach :
Design of Experiments (DoE) : Systematically vary temperature, solvent, and catalyst to identify optimal conditions.
In-situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and degradation .
Post-Reaction Analysis : LC-MS to identify byproducts and adjust stoichiometry or reaction time .
Advanced: What strategies optimize the stability of intermediates during synthesis?
Answer:
Key intermediates (e.g., sulfonamide-thiazole hybrids) are prone to hydrolysis or oxidation. Stabilization methods include:
- Solvent Choice : Use anhydrous DMF or dichloromethane to minimize water exposure .
- Temperature Control : Maintain reactions below 40°C for oxidation-prone intermediates .
- Protective Groups : Introduce tert-butyl or benzyl groups to shield reactive sites during coupling steps .
Q. Case Study :
- Intermediate A (Pyrazole-sulfonamide) : Degrades at >50°C; use low-temperature sulfonylation (0-5°C) and argon atmosphere .
- Intermediate B (Methylsulfonyl-thiazole) : Sensitive to light; store in amber vials and avoid prolonged UV exposure .
Advanced: How can computational methods aid in predicting biological activity or reactivity of this compound?
Answer:
- Molecular Docking : Predict binding affinity to target proteins (e.g., kinases) using software like AutoDock Vina; validate with experimental IC₅₀ values .
- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., sulfonamide sulfur for nucleophilic attack) .
- QSAR Models : Corrogate structural features (e.g., logP, polar surface area) with solubility or membrane permeability data .
Q. Table 3: Computational Parameters
| Method | Application | Software/Tool | Reference |
|---|---|---|---|
| Molecular Docking | Protein-ligand interaction energy | AutoDock Vina | |
| DFT (B3LYP/6-31G*) | Frontier molecular orbitals | Gaussian 09 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
